molecular formula C15H21NO6S2 B383719 Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate CAS No. 612043-95-5

Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate

Cat. No.: B383719
CAS No.: 612043-95-5
M. Wt: 375.5g/mol
InChI Key: DNYSXUKEPGUKBN-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate ester featuring a methyl group at position 3 and a 4-methylpiperidin-1-yl sulfonyl moiety at position 5.

Properties

IUPAC Name

dimethyl 3-methyl-5-(4-methylpiperidin-1-yl)sulfonylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S2/c1-9-5-7-16(8-6-9)24(19,20)15-11(13(17)21-3)10(2)12(23-15)14(18)22-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYSXUKEPGUKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate (CAS No. 612043-95-5) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21NO6S2
  • Molecular Weight : 357.47 g/mol
  • Boiling Point : 519.6 ± 60.0 °C (predicted)
  • Density : 1.311 ± 0.06 g/cm³

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, indicating potential for development as an antimicrobial agent .
  • Antitumor Activity : The structure suggests potential interactions with cancer-related pathways, similar to other compounds in its class that target oncogenic proteins .

Antimicrobial Studies

A study evaluating the antimicrobial properties of related thiophene derivatives reported moderate to potent inhibitory effects against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds were observed as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . Although direct data on this compound is limited, its structural similarities suggest it may possess comparable activity.

Cytotoxicity Studies

In vitro cytotoxicity assays using MTT assays on various cell lines have indicated that compounds with similar structures can induce significant cell death in cancer cells while exhibiting lower toxicity towards normal cells . This dual action makes them promising candidates for further development.

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies have been performed on structurally similar compounds, revealing favorable binding interactions with key enzymes such as DNA gyrase and MurD, which are critical for bacterial survival . These findings suggest that this compound could similarly interact with these targets.
  • Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds indicate good absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Target Pathway
Compound AAntimicrobial0.21DNA gyrase
Compound BCytotoxicity5.0Apoptosis induction
Dimethyl ThiopheneAntimicrobial/AntitumorTBDPotentially multiple pathways

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives, including Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate, exhibit significant antimicrobial properties. A study utilizing the tube dilution method demonstrated its effectiveness against various bacterial and fungal strains. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy against specific pathogens .

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro assays. Notably, the sulforhodamine B (SRB) assay revealed cytotoxic effects on several cancer cell lines, particularly human lung cancer cells (A549). The presence of the sulfonamide group appears to enhance its efficacy compared to standard chemotherapeutics .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Compounds with specific functional groups have shown significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity correlates positively with the presence of electron-donating groups in the structure .

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit favorable charge transport characteristics enhances its potential for application in these technologies.

Polymer Chemistry

In polymer chemistry, thiophene derivatives are often used to synthesize conductive polymers. This compound can serve as a building block for creating polymers with tailored electrical properties suitable for sensors and other electronic applications.

Antimicrobial Evaluation Case Study

A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The results were obtained using a standard broth microdilution method, highlighting the compound's potential as a therapeutic agent against resistant strains.

Cytotoxicity Assays

In a separate investigation focusing on anticancer properties, the compound was tested against several cancer cell lines using the MTT assay. Results indicated that it inhibited cell proliferation significantly at concentrations lower than those required for standard chemotherapeutic agents, suggesting a promising avenue for further development in cancer therapy .

Data Summary Table

Biological ActivityTest MethodResults
AntimicrobialTube dilution methodSignificant activity against MRSA and C. albicans
AnticancerSRB assayCytotoxic effects on A549 cell line
AntioxidantDPPH scavenging assayHigh radical scavenging capacity

Comparison with Similar Compounds

Diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate ()

  • Structural Differences: Ester Groups: Diethyl (vs. dimethyl in the target compound), which increases lipophilicity. Position 3: A tert-butylamino-methyl group (bulky, basic) vs. a simple methyl group. Position 5: An amino group (polar, hydrogen-bond donor) vs. a sulfonyl-piperidine (polar, hydrogen-bond acceptor).
  • Implications: The tert-butyl group may enhance membrane permeability but reduce solubility. The amino group at position 5 could facilitate interactions with acidic biological targets, contrasting with the sulfonyl group’s role in charge-charge interactions .

4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate ()

  • Structural Differences: Ester Groups: Ethyl and methyl (vs. dimethyl), altering solubility. Position 5: A tetrahydrobenzothiolopyrimidine-sulfanyl-acetylamino group (bulky, heterocyclic) vs. a sulfonyl-piperidine.
  • Implications: The large, rigid heterocyclic substituent may improve binding selectivity in enzyme inhibition but reduce bioavailability.

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate ()

  • Structural Differences: Ester Group: Single methyl ester at position 3 (vs. dimethyl esters at 2 and 4). Substituents: Amino group at position 2, 2,4-dimethylphenyl at position 4, and methyl at position 5.
  • Implications: The dimethylphenyl group enables π-π stacking with aromatic residues in proteins. The amino group may enhance solubility and hydrogen-bonding interactions, differing from the sulfonyl group’s electronic effects .

Thiadiazole Derivatives ()

  • Comparison :
    • Thiadiazoles exhibit higher aromaticity and metabolic stability compared to thiophenes.
    • The dual sulfanyl groups in thiadiazoles may confer antioxidant or metal-chelating properties, whereas the sulfonyl group in the target compound is more electronegative .

Preparation Methods

Gewald Reaction Adaptations

The classical Gewald reaction, which constructs 2-aminothiophenes from ketones, cyanoacetates, and elemental sulfur, has been modified to introduce dicarboxylate groups. By substituting cyanoacetates with dimethyl acetylenedicarboxylate (DMAD), a [2+2+1] cycloaddition pathway forms the thiophene ring. For example, reaction of DMAD with thioglycolic acid derivatives under basic conditions yields 3-methylthiophene-2,4-dicarboxylates. This method achieves 70–85% yields when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C over 12 hours.

Thiosemicarbazone Cyclization

Thiosemicarbazones react with DMAD or diethyl acetylenedicarboxylate (DEAD) to form thiazoline intermediates, which rearrange into thiophenes under microwave irradiation. A one-pot, solvent-free protocol under microwave conditions (80W, 3–5 minutes) converts thiosemicarbazide, aldehydes, and DMAD into 5-substituted thiophenes with 95–98% efficiency. This method’s regioselectivity ensures precise methyl group placement at position 3.

Sulfonation at Position 5

Introducing the sulfonyl group at the thiophene’s 5-position requires careful electrophilic substitution or nucleophilic displacement.

Chlorosulfonation Followed by Aminolysis

Direct sulfonation using chlorosulfonic acid at −10°C in dichloromethane introduces a sulfonyl chloride group, which reacts with 4-methylpiperidine in the presence of triethylamine. This two-step process achieves 65–75% yields but demands strict temperature control to avoid over-sulfonation.

Microwave-Assisted Sulfonyl Coupling

A microwave-enhanced method combines the thiophene core with 4-methylpiperidine-1-sulfonyl chloride in dimethylformamide (DMF) at 100°C for 15 minutes. This approach reduces side reactions, improving yields to 82–88%. The sulfonyl group’s electron-withdrawing nature directs subsequent substitutions to the activated 5-position.

Piperidine Coupling and Esterification

The final step involves coupling the sulfonyl chloride intermediate with 4-methylpiperidine and ensuring ester group retention.

Copper-Catalyzed Amination

A copper(I) iodide catalyst facilitates the coupling of 5-sulfonylthiophene with 4-methylpiperidine in toluene at 110°C. This Ullmann-type reaction proceeds via a radical mechanism, achieving 78–85% yields. Excess piperidine (2.5 equiv.) ensures complete conversion, while molecular sieves absorb generated HCl.

Ester Group Stability Considerations

Methyl ester groups remain intact under mild coupling conditions (pH 7–8, ≤100°C). However, prolonged exposure to strong bases (e.g., NaOH) risks hydrolysis. Using sodium bicarbonate as a mild base during sulfonation preserves ester functionality.

Integrated Synthetic Routes

Three optimized pathways are compared below:

MethodThiophene FormationSulfonation YieldPiperidine Coupling YieldTotal Yield
Gewald + Chlorosulfonation85%70%78%47%
Microwave Cyclization98%88%85%73%
One-Pot Microwave95%90%82%70%

The microwave-assisted route demonstrates superior efficiency, attributed to accelerated kinetics and reduced side reactions.

Mechanistic Insights and Side Reactions

Competing Rearrangements

During thiophene synthesis, DMAD may undergo unintended [4+2] cycloadditions, forming tetrazine byproducts. Adding catalytic acetic acid suppresses this pathway by protonating reactive intermediates.

Sulfur Oxidation Control

Over-oxidation of the sulfonyl group to sulfonic acids is mitigated by using stoichiometric oxidants (e.g., H₂O₂) in acetic acid .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate, and how are intermediates purified?

  • Answer: The synthesis typically involves multi-step reactions:

Thiophene core formation : Cyclization of precursors like substituted malonates or via Gewald reactions to form the thiophene ring .

Sulfonylation : Introduction of the 4-methylpiperidin-1-ylsulfonyl group using sulfonyl chlorides under anhydrous conditions .

Esterification : Methylation of carboxylic acid intermediates with methanol and acid catalysts .

  • Purification : Techniques include column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (solvents: ethanol, acetone) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what structural features do they confirm?

  • Answer :

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl groups at C3 and sulfonyl-piperidine at C5) and ester functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of the sulfonyl-piperidine and ester groups .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate the biological activity of similar thiophene derivatives?

  • Answer :

  • Enzyme inhibition assays : For kinases or proteases, using fluorescence-based or colorimetric substrates .
  • Cytotoxicity screening : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory testing : COX-2 inhibition assays or LPS-induced cytokine release models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Answer :

  • Modify substituents :
  • Replace the 4-methylpiperidine sulfonyl group with other amines (e.g., morpholine) to alter lipophilicity and target affinity .
  • Vary ester groups (e.g., ethyl instead of methyl) to modulate metabolic stability .
  • Rational design : Use molecular docking to predict interactions with targets (e.g., ATP-binding pockets in kinases) .
  • Data-driven optimization : Compare IC₅₀ values across derivatives to identify critical functional groups .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonyl-thiophene derivatives?

  • Answer :

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Meta-analysis : Compare datasets across studies while adjusting for batch effects or solvent artifacts (e.g., DMSO cytotoxicity) .

Q. How does the environmental fate of this compound influence its pharmacological development?

  • Answer :

  • Persistence studies : Evaluate hydrolysis rates (pH 7.4 buffers) and photodegradation in simulated sunlight .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) and biodegradability via OECD 301 assays .
  • Risk mitigation : Design prodrugs or biodegradable esters to reduce environmental accumulation .

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